2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
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Overview
Description
2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:
Chemical Reactions Analysis
2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE stands out due to its unique combination of fluorine atoms and trifluoromethyl group. Similar compounds include:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
(S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Shows anti-inflammatory and analgesic activities.
These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C25H21F5N2O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-fluoro-N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C25H21F5N2O3/c1-23(2)11-18-20(19(33)12-23)24(25(28,29)30,31-21(34)16-5-3-4-6-17(16)27)22(35)32(18)13-14-7-9-15(26)10-8-14/h3-10H,11-13H2,1-2H3,(H,31,34) |
InChI Key |
TZQLOSLAYWDACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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